molecular formula C5H5BrSe B15223172 2-(Bromomethyl)selenophene

2-(Bromomethyl)selenophene

Cat. No.: B15223172
M. Wt: 223.97 g/mol
InChI Key: YBXIBMKZRPKPBI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)selenophene is an organoselenium compound featuring a selenophene ring substituted with a bromomethyl group at the 2-position. Selenophenes are selenium analogs of thiophenes, and they exhibit unique chemical properties due to the presence of selenium. The incorporation of selenium into heterocyclic compounds often imparts distinctive electronic and biological characteristics, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)selenophene typically involves the bromination of selenophene derivatives. One common method includes the reaction of selenophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds under mild conditions and yields this compound with good efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)selenophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted selenophenes (e.g., 2-(aminomethyl)selenophene, 2-(thiomethyl)selenophene).
  • Selenophene oxides.
  • Methylselenophene .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)selenophene and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target biomolecules .

Comparison with Similar Compounds

    2-(Chloromethyl)selenophene: Similar structure but with a chlorine atom instead of bromine.

    2-(Methylthio)selenophene: Contains a methylthio group instead of bromomethyl.

    2-(Bromomethyl)thiophene: The sulfur analog of 2-(Bromomethyl)selenophene.

Uniqueness: this compound is unique due to the presence of selenium, which imparts distinctive electronic and biological properties. Selenium’s ability to participate in redox reactions and form strong covalent bonds with biomolecules makes this compound a valuable compound in various fields of research .

Properties

Molecular Formula

C5H5BrSe

Molecular Weight

223.97 g/mol

IUPAC Name

2-(bromomethyl)selenophene

InChI

InChI=1S/C5H5BrSe/c6-4-5-2-1-3-7-5/h1-3H,4H2

InChI Key

YBXIBMKZRPKPBI-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)CBr

Origin of Product

United States

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